2,2-Dimethyl-1-(pyrimidin-2-yl)propan-1-amine
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Overview
Description
2,2-Dimethyl-1-(pyrimidin-2-yl)propan-1-amine is a chemical compound with the molecular formula C9H15N3 and a molecular weight of 165.24 g/mol It is characterized by a pyrimidine ring attached to a propan-1-amine moiety with two methyl groups at the second carbon position
Mechanism of Action
Target of Action
It’s known that pyrimidine derivatives can interact with various biological targets, influencing numerous physiological processes .
Biochemical Pathways
Pyrimidine derivatives are known to be involved in a wide range of biochemical processes, but further studies are required to determine the specific pathways influenced by this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-1-(pyrimidin-2-yl)propan-1-amine can be achieved through several methods. One common approach involves the reaction of tert-butyl [2,2-dimethyl-1-(pyrimidin-2-yl)propyl]carbamate with concentrated hydrochloric acid in methanol . This reaction typically proceeds under mild conditions and yields the desired amine.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethyl-1-(pyrimidin-2-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The pyrimidine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
2,2-Dimethyl-1-(pyrimidin-2-yl)propan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: Used in the production of pharmaceuticals and agrochemicals
Comparison with Similar Compounds
2,2-Dimethyl-1-(pyridin-2-yl)propan-1-amine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
tert-Butyl (1-amino-1-imino-2-methylpropan-2-yl)-carbamate acetate: Another related compound with different functional groups.
Uniqueness: 2,2-Dimethyl-1-(pyrimidin-2-yl)propan-1-amine is unique due to its specific substitution pattern on the pyrimidine ring, which can confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2,2-dimethyl-1-pyrimidin-2-ylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-9(2,3)7(10)8-11-5-4-6-12-8/h4-7H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZIFTUNFIBPMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C1=NC=CC=N1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1248084-64-1 |
Source
|
Record name | 2,2-dimethyl-1-(pyrimidin-2-yl)propan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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